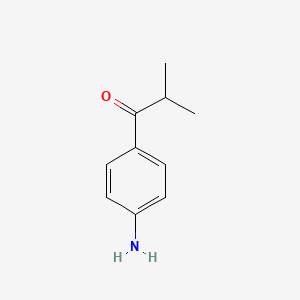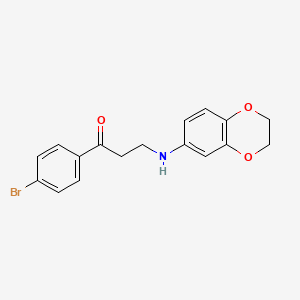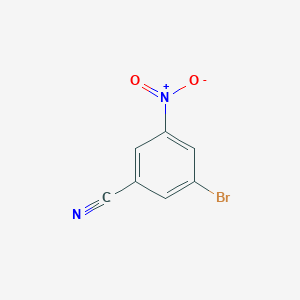
2-(氨基甲酰氨基)苯甲酸
概述
描述
科学研究应用
2-(carbamoylamino)benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s worth noting that benzoic acid derivatives are known to exhibit a broad spectrum of activity, including antiviral, anticancer, anti-alzheimer’s, antiallergic, diuretic, and insecticidal activities .
Biochemical Pathways
It’s known that benzoic acid biosynthesis in plants occurs through multiple routes that arise from the phenylpropanoid pathway . This begins with the deamination of L-phenylalanine (Phe) to trans-cinnamic acid (CA) by phenylalanine ammonia lyase (PAL) .
Pharmacokinetics
It’s known that the compound is a powder at room temperature, which could influence its absorption and distribution .
Result of Action
It’s known that 2-amino benzoic acid derivatives were found to be bacteriostatic and fungistatic in action .
Action Environment
It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which is widely used in carbon–carbon bond forming reactions, is exceptionally mild and functional group tolerant .
生化分析
Biochemical Properties
2-(Carbamoylamino)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbamoylases, which are enzymes that hydrolyze the amide bond of the carbamoyl group in N-carbamoyl-amino acids, yielding the corresponding enantiomerically pure amino acid, ammonia, and carbon dioxide . This interaction is essential for the production of optically pure amino acids, which are vital in various biochemical processes.
Cellular Effects
2-(Carbamoylamino)benzoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and metabolite levels within the cell . Additionally, it can impact the expression of genes related to these pathways, leading to changes in cellular function and overall metabolism.
Molecular Mechanism
The molecular mechanism of 2-(Carbamoylamino)benzoic acid involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor for certain enzymes, such as carbamoylases, by binding to their active sites and preventing substrate binding . This inhibition can lead to a decrease in the production of specific metabolites, thereby affecting various biochemical pathways. Additionally, 2-(Carbamoylamino)benzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Carbamoylamino)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Carbamoylamino)benzoic acid is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(Carbamoylamino)benzoic acid vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on metabolic processes and enzyme activity. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(Carbamoylamino)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as carbamoylases, which play a role in the hydrolysis of N-carbamoyl-amino acids . This interaction is essential for the production of enantiomerically pure amino acids, which are important intermediates in various metabolic processes. Additionally, the compound can affect the levels of other metabolites by modulating enzyme activity and metabolic flux.
Transport and Distribution
The transport and distribution of 2-(Carbamoylamino)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biochemical effects and potential therapeutic applications.
Subcellular Localization
2-(Carbamoylamino)benzoic acid is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications . This subcellular localization is important for understanding the precise biochemical roles of 2-(Carbamoylamino)benzoic acid and its interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(carbamoylamino)benzoic Acid typically involves the reaction of anthranilic acid with urea under acidic conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with water to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can further enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: 2-(carbamoylamino)benzoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
相似化合物的比较
Para-aminobenzoic Acid (PABA): Similar in structure but with the amino group in the para position.
Anthranilic Acid: The parent compound with a carboxyl group instead of the carbamoylamino group.
Benzoic Acid Derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness: 2-(carbamoylamino)benzoic Acid is unique due to the presence of both carbamoylamino and carboxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
属性
IUPAC Name |
2-(carbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(13)10-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVRIZOJCNHCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415531 | |
| Record name | 2-(carbamoylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-68-4 | |
| Record name | 2-(carbamoylamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)




![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)





![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro-](/img/structure/B1276934.png)
